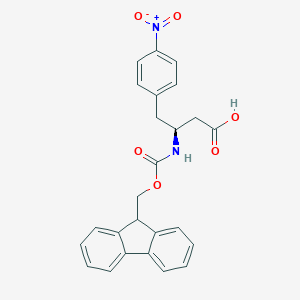

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Descripción general

Descripción

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .

Mode of Action

Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid acts by protecting the amino group of an amino acid during peptide synthesis . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . It is integrated into current synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the formation of peptide bonds . By protecting the amino group, the compound allows for the controlled formation of these bonds, enabling the synthesis of complex peptides .

Action Environment

The action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is influenced by the chemical environment in which it is used. Factors such as pH, temperature, and the presence of other reactants can all impact the compound’s efficacy and stability .

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, commonly referred to as Fmoc-D-Nal-OH, is a synthetic derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis. The Fmoc group enhances the stability and solubility of the compound, making it suitable for various applications in organic synthesis and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C26H25N1O4

- Molecular Weight : 415.49 g/mol

- IUPAC Name : this compound

The presence of the fluorenyl group contributes to its unique chemical properties, influencing its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to Fmoc-D-Nal-OH exhibit diverse biological activities, including antimicrobial properties. For instance, derivatives containing the fluorenyl group have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli .

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Fmoc-D-Nal-OH | Antimicrobial against MRSA | |

| Tilorone | Antiviral activity against various pathogens | |

| 9-Fluorenone derivatives | Antiproliferative activity |

Cytotoxicity

Studies utilizing computer-aided prediction methods have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. The structural components, particularly the nitrophenyl group, are believed to play a significant role in mediating these effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been shown to interact with key metabolic enzymes, suggesting that Fmoc-D-Nal-OH may influence metabolic pathways relevant to disease states .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of fluorenone derivatives against multi-drug resistant strains. The results indicated that certain structural modifications enhanced antibacterial activity, particularly against Staphylococcus aureus and Bacillus anthracis. The fluorenyl group was crucial for improving the bioavailability and efficacy of these compounds .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxicity of various Fmoc-protected amino acids, including this compound). Results demonstrated significant cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications in oncology .

Aplicaciones Científicas De Investigación

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

Fmoc-L-nitrophenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of amino groups during the stepwise assembly of peptides.

Case Study: Peptide Development

In a study focused on synthesizing bioactive peptides, Fmoc-L-nitrophenylalanine was incorporated to enhance the yield and purity of the final product. The use of this compound facilitated the development of a peptide with improved binding affinity to its target receptor, showcasing its utility in drug design.

Drug Design and Development

The nitrophenyl group in this compound can serve as a pharmacophore, contributing to the biological activity of novel therapeutic agents. Its structural features allow for modifications that can lead to enhanced potency and selectivity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of Fmoc-L-nitrophenylalanine exhibit cytotoxic effects against various cancer cell lines. By modifying the side chains, researchers were able to identify compounds with significantly higher efficacy compared to standard chemotherapeutics.

Biochemical Research

This compound is also employed in biochemical assays to study enzyme activity and protein interactions. The nitrophenyl group can be utilized as a chromogenic or fluorogenic reporter in various assays.

Case Study: Enzyme Inhibition Studies

In enzyme kinetics studies, Fmoc-L-nitrophenylalanine was used as a substrate for proteases. The release of nitrophenol upon cleavage allowed for quantitative analysis of enzyme activity, providing insights into inhibition mechanisms.

Material Science

The incorporation of Fmoc-L-nitrophenylalanine into polymer matrices has been explored for developing smart materials that respond to environmental stimuli.

Case Study: Smart Polymers

Research indicated that polymers containing this amino acid could undergo conformational changes upon exposure to specific wavelengths of light, demonstrating potential applications in drug delivery systems.

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBORLQMDGYDDBJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141066 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-88-9 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.